3-cyano-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGRILKXIBCQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622010 | |

| Record name | 3-Cyano-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363186-09-8 | |

| Record name | 3-Cyano-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-cyano-N-methylbenzamide

Abstract: This technical guide provides a comprehensive overview of 3-cyano-N-methylbenzamide, a key chemical intermediate in the fields of medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, established synthesis protocols, safety and handling procedures, and its significant role as a structural motif in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Core Compound Identification and Properties

This compound is an aromatic organic compound featuring a central benzene ring substituted with a cyano group and an N-methylamido group at the meta positions. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable building block in synthetic chemistry.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 363186-09-8 [1].

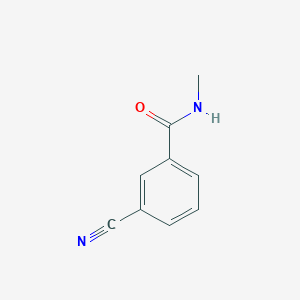

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 363186-09-8 | [1] |

| Molecular Formula | C₉H₈N₂O | Inferred from structure |

| Molecular Weight | 160.17 g/mol | [2] |

| Physical Form | Solid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF) based on the polarity of the amide group.[3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through standard amidation chemistry. The most direct and reliable method involves the reaction of a 3-cyanobenzoyl derivative with methylamine.

Recommended Synthetic Protocol: Acyl Chloride Method

This protocol is a robust and scalable method for producing this compound with high purity.

Principle: The reaction proceeds via nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic nitrogen of methylamine. A tertiary amine base, such as triethylamine (TEA), is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-cyanobenzoyl chloride (1.0 eq).

-

Dissolution: Dissolve the starting material in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of approximately 0.5 M.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Reagents: Slowly add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of a solution of methylamine (1.1 eq, typically as a 40% solution in water or 2M in THF).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification (Initial): Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Final): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Drug Discovery and Development

While this compound itself is not typically an active pharmaceutical ingredient (API), its core structure is a prevalent and valuable scaffold in medicinal chemistry. The benzamide moiety is a common feature in many drugs, and the cyano group can act as a hydrogen bond acceptor or a precursor for other functional groups.

Role as a Key Building Block

Derivatives of cyanobenzamide have shown significant promise in targeting various biological pathways. The compound serves as a foundational fragment for building more complex molecules with tailored therapeutic activities.

-

Enzyme Inhibition: The cyano and amide groups can form critical hydrogen bonds and polar interactions within the active sites of enzymes. Research on related structures has identified potent inhibitors for targets like Sirtuin 2 (SIRT2), which are implicated in neurodegenerative diseases.[4]

-

Receptor Modulation: The rigid aromatic core provides a scaffold to which various substituents can be attached to optimize binding to nuclear hormone receptors. For example, complex derivatives have been developed as inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor C2 (RORC2), a target for autoimmune diseases.[5]

-

Metabolic Stability: The N-methyl group can prevent metabolic degradation at the amide nitrogen, a common liability in drug candidates, thereby improving pharmacokinetic profiles.

Caption: Logical flow from core scaffold to biological target.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The following information is derived from supplier safety data sheets (SDS).

GHS Hazard Classification

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Handling and Storage Recommendations

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), is required.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound (CAS: 363186-09-8) is a compound of significant interest to the scientific community, particularly those engaged in synthetic and medicinal chemistry. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and versatile intermediate. While its primary value lies not in its own biological activity but in its role as a foundational scaffold, its frequent appearance in the patent and scientific literature for next-generation therapeutics underscores its importance. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. This guide serves as a foundational resource for its effective and safe utilization in advanced research and development projects.

References

-

PubChem. 3-cyano-N-[(4-methylcyclohexyl)methyl]benzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-cyano-N-[(3-methyl-4-pyridinyl)methyl]benzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. N-Cyano-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-cyano-N-(5-ethyl-3-pyridinyl)-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. American Chemical Society. Available at: [Link]

-

PubChem. 3-bromo-N-(5-cyano-2-pyridinyl)-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

- Google Patents.US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

PubChem. 2-Amino-5-cyano-N,3-dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Cyanobenzamide. National Center for Biotechnology Information. Available at: [Link]

-

Solubility of Things. N-Methylbenzamide. Available at: [Link]

-

Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Available at: [Link]

-

PubMed Central. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. National Institutes of Health. Available at: [Link]

-

PubChem. 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 363186-09-8|this compound|BLD Pharm [bldpharm.com]

- 2. N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-cyano-N-methylbenzamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyano-N-methylbenzamide, a valuable building block in medicinal chemistry and materials science. The document details its molecular structure, physicochemical properties, and safety information. While a specific, publicly documented synthesis protocol and detailed experimental spectral data remain elusive in readily available literature, this guide furnishes the foundational chemical information necessary for researchers and drug development professionals working with this compound.

Molecular Structure and Identification

This compound is an aromatic organic compound featuring a benzamide core substituted with a cyano group at the meta-position and a methyl group on the amide nitrogen.

Molecular Formula: C₉H₈N₂O

Molecular Weight: 160.17 g/mol

IUPAC Name: this compound

CAS Number: 363186-09-8

SMILES String: CNC(=O)C1=CC=CC(=C1)C#N

The structure combines the rigidity of the benzene ring with the hydrogen bonding capabilities of the amide group and the reactivity of the nitrile functionality, making it an interesting scaffold for further chemical exploration.

Diagram of the Molecular Structure of this compound:

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | --- |

| Molecular Formula | C₉H₈N₂O | --- |

| Physical Form | Solid | [1] |

| pKa (predicted) | 14.16 ± 0.46 | [2] |

| Boiling Point (predicted) | 345.8 ± 25.0 °C | [2] |

| Density (predicted) | 1.16 ± 0.1 g/cm³ | [2] |

Synthesis and Reactivity

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound from 3-cyanobenzoic acid.

Step-by-Step Conceptual Protocol:

-

Activation of the Carboxylic Acid: 3-cyanobenzoic acid would first be converted to a more reactive acyl halide, typically the acyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or with a catalytic amount of dimethylformamide (DMF).

-

Amidation: The resulting 3-cyanobenzoyl chloride is then reacted with methylamine (CH₃NH₂) to form the amide bond. This reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.

Reactivity Insights:

The chemical reactivity of this compound is dictated by its three main functional groups:

-

Benzene Ring: Susceptible to electrophilic aromatic substitution, although the electron-withdrawing nature of the cyano and amide groups will direct incoming electrophiles to the meta-positions relative to these groups.

-

Amide Group: The N-H bond can be deprotonated under strongly basic conditions. The carbonyl group can participate in nucleophilic attack, though it is less reactive than a ketone or aldehyde carbonyl.

-

Cyano Group: The nitrile functionality can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure. Researchers synthesizing this compound should expect the following features:

-

¹H NMR: Signals corresponding to the aromatic protons, the N-methyl protons (a doublet, coupled to the N-H proton), and the amide proton (a quartet or broad singlet, coupled to the N-methyl protons). The aromatic region would show a complex splitting pattern due to the meta-substitution.

-

¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, the carbonyl carbon, and the N-methyl carbon.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the C≡N stretch of the nitrile (around 2230 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 160.17. Fragmentation patterns would likely involve cleavage of the amide bond.

Biological Activity and Applications

The biological activities of this compound have not been extensively reported. However, the benzamide scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, analgesic, and anti-inflammatory activities.[3] The presence of the cyano group can also influence biological activity and metabolic stability. Therefore, this compound represents a promising starting point for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[4]

-

P321: Specific treatment (see supplemental first aid instruction on this label).[4]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

-

P362: Take off contaminated clothing and wash before reuse.[4]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

It is imperative that this compound be handled by technically qualified individuals in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with significant potential for applications in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides the essential molecular and physicochemical information for this compound. While detailed experimental data on its synthesis and spectral properties are not widely available, the foundational information presented here serves as a valuable resource for scientists and researchers. Further investigation into the synthesis and biological activity of this compound is warranted to fully explore its potential.

References

- AKSci. (n.d.). Safety Data Sheet: this compound.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Pharmaceutical Sciences & Research.

Sources

An In-depth Technical Guide to 3-cyano-N-methylbenzamide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-cyano-N-methylbenzamide. As a Senior Application Scientist, this document is structured to deliver not just data, but also insights into the practical considerations and scientific rationale behind the study of this compound.

I. Introduction and Molecular Overview

This compound (CAS No. 363186-09-8) is an aromatic organic compound featuring a benzamide scaffold substituted with a cyano group at the meta-position and a methyl group on the amide nitrogen. Its molecular formula is C₉H₈N₂O, with a corresponding molecular weight of 160.17 g/mol [1]. The presence of the cyano and N-methylamide functional groups imparts specific electronic and steric properties that make it an interesting candidate for medicinal chemistry and materials science. This guide will delve into the core characteristics of this molecule, providing a foundational understanding for researchers in drug development and related fields.

II. Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing factors such as solubility, absorption, and formulation. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following sections provide a combination of available data and predicted properties based on related compounds and general chemical principles.

A. Tabulated Physical Properties

| Property | Value/Information | Source/Comment |

| CAS Number | 363186-09-8 | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Likely a solid at room temperature. | Based on related benzamides[2]. |

| Melting Point | No experimental data found. 3-Cyanobenzamide has a melting point of 222 °C[3]. | The N-methylation would likely lower the melting point compared to the unsubstituted amide due to disruption of intermolecular hydrogen bonding. |

| Boiling Point | No experimental data found. | High boiling point expected due to polarity and molecular weight. |

| Solubility | No specific experimental data found. Likely soluble in polar organic solvents like methanol, ethanol, and DMSO[4]. | The polarity of the amide and cyano groups suggests solubility in polar solvents, while the benzene ring provides some nonpolar character[4]. |

B. Solubility Profile

III. Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of a molecule. The following sections outline the expected spectroscopic features of this compound based on the known spectral properties of its constituent functional groups.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amide proton (if not exchanged with a deuterated solvent). The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with splitting patterns dependent on their coupling with each other. The N-methyl protons would likely appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region (around 2.8-3.2 ppm). The amide proton, if observable, would be a broad singlet or a quartet (if coupled to the N-methyl protons).

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (around 165-170 ppm), the aromatic carbons (in the 110-140 ppm range), the cyano carbon (around 115-125 ppm), and the N-methyl carbon (around 25-30 ppm).

B. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups:

-

N-H Stretch: For a secondary amide, a single sharp peak is expected in the region of 3300-3500 cm⁻¹[6].

-

C=O Stretch (Amide I band): A strong absorption band is anticipated around 1630-1680 cm⁻¹[6].

-

C≡N Stretch: A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹[7].

-

Aromatic C-H and C=C Stretches: These would appear in their characteristic regions of the spectrum.

C. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern would be influenced by the stability of the resulting fragments. Common fragmentation pathways for benzamides include cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z = 105) and a methylaminyl radical. The loss of the cyano group could also be observed.

IV. Synthesis and Reactivity

A. Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a common and logical approach would be the amidation of 3-cyanobenzoyl chloride with methylamine.

Caption: Synthesis of this compound.

Illustrative Protocol for the Synthesis of this compound:

-

Acid Chloride Formation: 3-Cyanobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) until the reaction is complete (monitored by the cessation of gas evolution). The excess thionyl chloride and solvent are then removed under reduced pressure to yield crude 3-cyanobenzoyl chloride.

-

Amidation: The crude 3-cyanobenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF) and cooled in an ice bath. A solution of methylamine (in a solvent like water or THF) is added dropwise with stirring. The reaction is typically exothermic. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours.

-

Work-up and Purification: The reaction mixture is washed with dilute acid (to remove excess methylamine), followed by a wash with a dilute base (like sodium bicarbonate solution to remove any unreacted acid chloride), and finally with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

B. Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the cyano group and the amide group.

-

Cyano Group: The nitrile functionality can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid. Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), would yield a primary amine.

-

Amide Group: The amide bond is generally stable but can be hydrolyzed to the corresponding carboxylic acid (3-cyanobenzoic acid) and methylamine under strong acidic or basic conditions with heating.

V. Role in Drug Discovery and Development

Derivatives of benzamide are prevalent in medicinal chemistry and have been explored for a wide range of therapeutic targets[8]. The 3-cyano-substituted benzamide scaffold, in particular, has been investigated for its potential in developing inhibitors for various enzymes and receptors. The cyano group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, which can be crucial for binding to a biological target. The N-methyl group can influence the compound's conformation, solubility, and metabolic stability.

While specific biological activities for this compound are not widely reported, its structural motifs are present in molecules with known pharmacological activities, suggesting its potential as a building block in the synthesis of new therapeutic agents.

VI. Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

General Handling: It should be handled in a well-ventilated area, preferably in a chemical fume hood. Direct contact with skin and eyes should be avoided. Inhalation of dust should be minimized[9].

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn[9].

-

Toxicity: While specific toxicity data for this compound is not available, compounds containing a cyano group should be handled with care due to the potential for the release of cyanide. It is important to avoid contact with strong acids, which could lead to the formation of hydrogen cyanide gas[9].

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.

VII. Conclusion

This compound is a molecule with interesting structural features that suggest its potential utility in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a discussion of its potential applications. While there is a notable lack of specific experimental data in the public domain, this document serves as a valuable resource for researchers by consolidating the available information and providing a scientifically grounded framework for the further investigation of this compound.

VIII. References

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety. (URL: [Link])

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: [Link])

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. (URL: [Link])

-

Reverse polarity of amide nitrogen enables expedient access to N-cyano amides - PMC. (URL: [Link])

-

US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents. (URL: )

-

CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents. (URL: )

-

10.7: Functional Groups and IR Tables - Chemistry LibreTexts. (URL: [Link])

-

Mass Spectrometry - MSU chemistry. (URL: [Link])

-

Supplementary Material - The Royal Society of Chemistry. (URL: [Link])

-

Applications of amide isosteres in medicinal chemistry - PubMed. (URL: [Link])

-

Benzamides: Sulpiride - Pharmaguideline. (URL: [Link])

-

N-Methylbenzamide - Solubility of Things. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (URL: [Link])

Sources

- 1. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-CYANO-BENZAMIDE CAS#: 3441-01-8 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. rsc.org [rsc.org]

- 6. whitman.edu [whitman.edu]

- 7. WO2013007603A1 - Method for the production of 2-amino-5-cyano-n,3-dimethylbenzamide - Google Patents [patents.google.com]

- 8. 3-Cyano-N,N-dimethylbenzamide | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to 3-cyano-N-methylbenzamide Solubility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Theoretical Principles to Practical Application

In the realm of pharmaceutical sciences and organic synthesis, understanding the solubility of a compound is not merely an academic exercise; it is a critical cornerstone for successful formulation, delivery, and bioavailability. This guide provides a comprehensive framework for approaching the solubility of 3-cyano-N-methylbenzamide. As specific quantitative solubility data for this compound is not widely published, this document focuses on equipping the research professional with the foundational principles, predictive tools, and robust experimental methodologies required to determine its solubility profile. We will move beyond simple data recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: Molecular Structure and Its Implications for Solubility

To predict and understand the solubility of this compound, we must first analyze its molecular structure.

Molecular Formula: C₉H₈N₂O

Structure:

Key Functional Groups and Their Influence:

-

Benzene Ring: This aromatic ring is inherently nonpolar and hydrophobic. It will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Cyano Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor. This feature will contribute to solubility in polar solvents.

-

Amide Group (-C(=O)NH-): The N-methylamide group is highly polar and capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen). This is a significant driver for solubility in polar protic solvents.[1]

Overall Polarity Assessment: this compound is an amphiphilic molecule, possessing both significant polar (amide, cyano) and nonpolar (benzene ring) regions. Its solubility will therefore be highly dependent on the specific solvent's ability to interact favorably with these distinct moieties. The fundamental principle of "like dissolves like" is paramount; polar solvents will interact well with the polar groups, while nonpolar solvents will interact with the nonpolar ring.[2][3][4] The ultimate solubility in a given solvent will be a balance of these competing interactions.

Part 2: Predictive Approaches to Solvent Selection

Before embarking on extensive experimental work, a predictive analysis can narrow the field of potential solvents, saving time and resources. We can use established solvent parameters to make educated selections.

Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) system.[5] It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

The principle is that substances with similar HSP values are likely to be miscible.[6] While the specific HSP values for this compound are not published, we can use the HSP of common solvents to select a diverse screening set that covers a wide range of these three parameters. A solvent is likely to be effective if the "distance" between its HSP values and those of the solute is small.[6][8]

Solvent Property Comparison

The following table provides key properties for a range of common laboratory solvents. Researchers can use this table to select a diverse set of solvents for initial screening, covering a spectrum from nonpolar to highly polar protic and aprotic systems. A solvent's dielectric constant offers a rough measure of its polarity; values above 15 typically indicate a polar solvent.[3][9]

| Solvent | Type | Dielectric Constant (ε) at 20°C | Polarity Index | Key Characteristics |

| Hexane | Nonpolar | 1.89 | 0.1 | Good for dissolving nonpolar compounds. |

| Toluene | Nonpolar (Aromatic) | 2.38 | 2.4 | Can interact with the benzene ring. |

| Dichloromethane | Polar Aprotic | 9.08 | 3.1 | A versatile solvent for a range of polarities. |

| Acetone | Polar Aprotic | 21.0 | 5.1 | Good hydrogen bond acceptor. |

| Ethyl Acetate | Polar Aprotic | 6.02 | 4.4 | Moderate polarity, common in synthesis. |

| Isopropanol | Polar Protic | 20.2 | 3.9 | Hydrogen bond donor and acceptor. |

| Ethanol | Polar Protic | 25.3 | 4.3 | Highly polar, strong H-bonding. |

| Methanol | Polar Protic | 33.0 | 5.1 | Highly polar, strong H-bonding. |

| Acetonitrile | Polar Aprotic | 36.6 | 5.8 | Highly polar, good for dissolving polar compounds. |

| DMSO | Polar Aprotic | 47.2 | 7.2 | Very strong polar aprotic solvent. |

| Water | Polar Protic | 80.1 | 10.2 | Universal polar solvent, strong H-bonding. |

Part 3: Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (or thermodynamic) solubility of a compound is the Saturation Shake-Flask Method .[10][11] This method is accepted by regulatory bodies like the FDA for Biopharmaceutics Classification System (BCS) studies.[12] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[12][13]

Diagram of the Experimental Workflow

The overall process, from preparation to analysis, can be visualized as follows.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of appropriate purity

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Calibrated pipettes and volumetric flasks

-

Analytical balance

-

HPLC-UV system or a validated UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A common practice is to add enough solid to be visually apparent.[10]

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[14] Allow the mixture to agitate for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, though the time to reach equilibrium should ideally be determined empirically.[11][14]

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid.[15] This can be achieved by:

-

Quantification: Determine the concentration of this compound in the clear filtrate/supernatant using a pre-validated analytical method. HPLC-UV is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[18][19]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.[17]

-

Inject the sample and determine its concentration by comparing its response to the calibration curve.

-

-

Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Report the results in appropriate units, such as mg/mL or mol/L.

Self-Validation and Causality:

-

Why excess solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution has reached saturation and is in equilibrium with the solid phase.[18]

-

Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.[2][11] Small variations can cause significant differences.[14]

-

Why agitation? Agitation ensures that the entire surface area of the solid is exposed to the solvent, facilitating the dissolution process and helping the system reach equilibrium faster.

-

Why filtration/centrifugation? Any undissolved solid particles carried over into the analytical sample will be dissolved during dilution, leading to a significant overestimation of the solubility. Proper phase separation is arguably the most critical step for accuracy.

Part 4: Data Presentation and Interpretation

Quantitative results should be summarized in a clear, structured table to allow for easy comparison across different solvent systems.

Table 1: Experimental Solubility of this compound at 25°C

| Solvent | Solvent Type | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Observations |

| e.g., Water | Polar Protic | [Insert Data] | [Insert Data] | [e.g., Colorless solution] |

| e.g., Ethanol | Polar Protic | [Insert Data] | [Insert Data] | [e.g., Rapid dissolution] |

| e.g., Dichloromethane | Polar Aprotic | [Insert Data] | [Insert Data] | [e.g., Slower dissolution] |

| e.g., Toluene | Nonpolar | [Insert Data] | [Insert Data] | [e.g., Poorly soluble] |

| e.g., Hexane | Nonpolar | [Insert Data] | [Insert Data] | [e.g., Insoluble] |

Interpreting the Results: The expected trend would be higher solubility in polar solvents like ethanol, methanol, and DMSO, which can effectively solvate both the cyano and amide groups. Water, while highly polar, may show moderate solubility due to the hydrophobic nature of the benzene ring. Nonpolar solvents like hexane are expected to show very poor solubility. The results should be correlated back to the molecular structure and the solvent properties outlined in Part 2.

Conclusion

This guide provides a robust framework for determining and understanding the solubility of this compound. By combining theoretical prediction with rigorous experimental methodology, researchers can generate reliable and accurate solubility data. This information is indispensable for guiding formulation development, optimizing reaction conditions, and ensuring the successful application of this compound in research and development.

References

- Vertex AI Search Grounding Service. (n.d.). Solubility and Polarity.

- PubChem. (n.d.). 3-cyano-N-[(3-methyl-4-pyridinyl)methyl]benzamide.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Google Cloud. (n.d.). Hansen solubility parameter.

- Wikipedia. (n.d.). Hansen solubility parameter.

- PubChem. (2025). 3-cyano-N-(5-ethyl-3-pyridinyl)-N-methylbenzamide.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP.

- Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets.

- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Sigma-Aldrich. (n.d.). 3-Cyano-N,N-dimethylbenzamide.

- YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina.

- OECD. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ResearchGate. (n.d.). Principles of Solubility and Solutions.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- PubChem. (n.d.). 3-cyano-N-[(4-methylcyclohexyl)methyl]benzamide.

- YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.

- American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.

- Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- PubChem. (n.d.). N-Cyano-N-methylbenzamide.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Taylor & Francis Online. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Solubility of Things. (n.d.). N-Methylbenzamide.

- PubChem. (n.d.). 2-Amino-5-cyano-N,3-dimethylbenzamide.

- BLD Pharm. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. paint.org [paint.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmatutor.org [pharmatutor.org]

- 13. improvedpharma.com [improvedpharma.com]

- 14. scielo.br [scielo.br]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. researchgate.net [researchgate.net]

- 17. pharmaguru.co [pharmaguru.co]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. bhu.ac.in [bhu.ac.in]

Technical Guide to the Spectroscopic Analysis and Characterization of 3-cyano-N-methylbenzamide

This document provides an in-depth technical guide to the spectroscopic characterization of 3-cyano-N-methylbenzamide. As direct experimental data for this specific molecule is not aggregated in public databases, this guide synthesizes predictive data based on established spectroscopic principles and empirical data from structurally analogous compounds. The methodologies and interpretations provided herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and quality control of this and similar molecules.

The core of this guide is built on the foundational pillars of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section explains the causality behind experimental choices, provides detailed protocols that serve as self-validating systems, and is grounded in authoritative scientific literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is the cornerstone technique for elucidating the precise arrangement of hydrogen atoms within a molecule. For this compound, ¹H NMR confirms the presence and connectivity of the aromatic protons on the substituted benzene ring, the N-methyl protons, and the amide proton. The predicted chemical shifts are influenced by the anisotropic effect of the benzene ring and the electron-withdrawing nature of the carbonyl and cyano groups.

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR signals for this compound, assuming data acquisition in a standard deuterated solvent such as deuterochloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (Amide N-H) | ~6.5 - 7.5 | Broad Singlet (br s) | - | 1H |

| H-2 (Aromatic) | ~8.10 | Singlet (s) / Triplet (t) | J ≈ 1.5 | 1H |

| H-4 (Aromatic) | ~8.00 | Doublet of Triplets (dt) | J ≈ 7.8, 1.4 | 1H |

| H-6 (Aromatic) | ~7.85 | Doublet of Triplets (dt) | J ≈ 7.8, 1.4 | 1H |

| H-5 (Aromatic) | ~7.60 | Triplet (t) | J ≈ 7.8 | 1H |

| H (N-CH₃) | ~3.05 | Doublet (d) | J ≈ 4.9 | 3H |

Expert Interpretation

-

Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the benzene ring are expected to appear in the downfield region (7.60-8.10 ppm) due to the deshielding effect of the aromatic ring current.[1] The electron-withdrawing cyano and amide groups further deshield these protons. H-2 and H-4, being ortho to the electron-withdrawing groups, are predicted to be the most downfield. The splitting patterns arise from coupling to adjacent protons: H-5 will be a triplet due to coupling with H-4 and H-6; H-4 and H-6 will appear as complex multiplets (doublet of triplets) due to coupling with H-5 and a smaller long-range coupling to other protons.[2]

-

N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom is expected to show a signal around 3.05 ppm. This signal appears as a doublet due to coupling with the adjacent amide proton (N-H). The observation of this coupling confirms the N-methyl group's proximity to the N-H proton.

-

Amide Proton (N-H): The amide proton typically appears as a broad singlet, with a chemical shift that can be highly variable depending on concentration and solvent.[3] Its coupling to the N-methyl group provides a key diagnostic feature.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.[4]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6]

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate (~4-5 cm) for proper instrument shimming.[7]

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks and analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualization: ¹H NMR Workflow

Caption: Workflow for ¹H NMR analysis of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and allows for direct counting of non-equivalent carbon atoms.

Predicted ¹³C NMR Data

The predicted chemical shifts are based on standard values for aromatic, amide, nitrile, and alkyl carbons.[8][9]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~167 |

| C-3 (Aromatic) | ~135 |

| C-1 (Aromatic) | ~134 |

| C-5 (Aromatic) | ~133 |

| C-4 (Aromatic) | ~131 |

| C-6 (Aromatic) | ~130 |

| C-2 (Aromatic) | ~129 |

| C≡N (Nitrile) | ~118 |

| C-N (Quaternary Aromatic) | ~112 |

| N-CH₃ | ~27 |

Expert Interpretation

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear at the far downfield end of the spectrum, typically around 167 ppm.[9]

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the typical aromatic region of 110-140 ppm. The carbon attached to the cyano group (C-3) and the carbon attached to the amide group (C-1) are quaternary and will likely have lower intensity signals. Their exact shifts are influenced by the electronic effects of both substituents.

-

Nitrile Carbon (C≡N): The carbon of the cyano group has a characteristic chemical shift in the range of 115-125 ppm. Its presence as a relatively weak signal in this region is a key identifier.

-

N-Methyl Carbon (N-CH₃): The methyl carbon is an sp³-hybridized carbon and will appear in the upfield region of the spectrum, predicted to be around 27 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, but requires a higher sample concentration or a longer acquisition time due to the low natural abundance of ¹³C.[5]

-

Sample Preparation:

-

Accurately weigh 15-30 mg of the sample.

-

Dissolve in 0.6-0.7 mL of CDCl₃ containing TMS.

-

Transfer the homogeneous solution to a 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Lock and shim the spectrometer as described for ¹H NMR.

-

Set up a proton-decoupled ¹³C experiment.

-

Acquire the spectrum over a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on concentration).

-

Process the data using Fourier transformation and appropriate corrections.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl₃ solvent peak at 77.16 ppm.

-

Visualization: ¹³C NMR Workflow

Caption: Workflow for ¹³C NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule's functional groups. The spectrum provides a distinct "fingerprint" by revealing the presence of key bonds such as C=O (carbonyl), C≡N (nitrile), N-H (amide), and C-H (aromatic and alkyl).

Predicted FT-IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3350 | Medium, Sharp | N-H Stretch (Secondary Amide) |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch (N-CH₃) |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1650 | Strong | C=O Stretch (Amide I Band) |

| ~1600, 1480 | Medium-Weak | Aromatic C=C Ring Stretches |

| ~1550 | Medium | N-H Bend (Amide II Band) |

Expert Interpretation

-

N-H and C-H Stretches: A sharp peak around 3350 cm⁻¹ is characteristic of the N-H stretch in a secondary amide.[10] Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.[11]

-

Nitrile Stretch (C≡N): The most diagnostic peak for this molecule is the strong, sharp absorption around 2230 cm⁻¹. The position and sharpness of this peak are highly characteristic of the nitrile functional group.[12]

-

Carbonyl Stretch (C=O): A very strong absorption around 1650 cm⁻¹ corresponds to the amide C=O stretch (Amide I band). Its high intensity is due to the large change in dipole moment during the vibration.[10]

-

Amide II and Aromatic Bends: The N-H bend (Amide II band) is expected around 1550 cm⁻¹. The aromatic ring gives rise to several C=C stretching bands in the 1600-1450 cm⁻¹ region.[11]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for analyzing solid samples. It involves dispersing the analyte in a dry, IR-transparent matrix of potassium bromide.[13][14]

-

Sample Preparation:

-

Gently grind 1-2 mg of the solid sample with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder.

-

Thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Apply pressure (approx. 8-10 tons) using a hydraulic press to form a clear, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Visualization: FT-IR Analysis Workflow

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a unique fragmentation pattern that can be used to deduce the molecule's structure.[15]

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₈N₂O

-

Molecular Weight (Nominal): 160 g/mol

-

Exact Mass: 160.0637 Da

-

Predicted Molecular Ion (M⁺·): m/z 160

| Predicted m/z | Proposed Fragment Structure | Fragment Name |

| 160 | [C₉H₈N₂O]⁺· | Molecular Ion |

| 130 | [C₈H₄NO]⁺ | [M - CH₂NH]⁺· |

| 102 | [C₇H₄N]⁺ | 3-cyanophenyl cation |

| 76 | [C₆H₄]⁺ | Benzyne radical cation |

Expert Interpretation

The fragmentation of aromatic amides under EI-MS typically follows a predictable pathway.[16]

-

Molecular Ion (m/z 160): The initial ionization event removes an electron to form the molecular ion (M⁺·), whose m/z value confirms the molecular weight of the compound.

-

Formation of the Acylium Ion (m/z 130): The most common fragmentation pathway for benzamides is the cleavage of the N-CO bond.[16][17] This results in the loss of a neutral methylamino radical (·CH₂NH) and the formation of the stable, resonance-stabilized 3-cyanobenzoyl cation at m/z 130. This is often the base peak in the spectrum.

-

Loss of Carbon Monoxide (m/z 102): The acylium ion can subsequently lose a neutral carbon monoxide (CO) molecule to form the 3-cyanophenyl cation at m/z 102.

-

Further Fragmentation (m/z 76): Loss of the nitrile group (HCN) from the phenyl cation can lead to the formation of the benzyne radical cation at m/z 76.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a standard method for obtaining an EI mass spectrum, often coupled with a separation technique like Gas Chromatography (GC-MS).[18]

-

Sample Introduction:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

If using a direct insertion probe, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

-

Ionization and Analysis:

-

The sample is volatilized in the high-vacuum source of the mass spectrometer.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[19]

-

The resulting ions and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualization: MS Workflow and Fragmentation

Caption: Workflow and predicted fragmentation for this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a powerful and self-validating framework for the structural confirmation of this compound. The combined data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry creates a unique molecular fingerprint. Key identifying features include the characteristic nitrile stretch in the IR spectrum (~2230 cm⁻¹), the distinct pattern of aromatic protons in the ¹H NMR spectrum, the downfield amide carbonyl signal in the ¹³C NMR spectrum (~167 ppm), and the predictable fragmentation pattern in the mass spectrum yielding a base peak at m/z 130. By following the detailed protocols and understanding the expert interpretations provided, researchers can confidently verify the synthesis, purity, and identity of this compound.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. Benzamide-simplified mass spectrum. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

ACD/Labs. A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

ResearchGate. FTIR spectroscopy work flow for imaging and diagnosis. [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

IRB Barcelona. NMR sample preparation guidelines. [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

-

Purdue University. Lecture 2 Ionization Methods : Electron Ionization. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]

-

Ohio Northern University. Table of Characteristic IR Absorptions. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

U.S. Environmental Protection Agency. This method describes sampling and analytical procedures for extractive emission measurements using Fourier transform infrared (FTIR) spectroscopy. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy Table. [Link]

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

National Institutes of Health. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. organomation.com [organomation.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

The Evolving Landscape of 3-Cyanobenzamide Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [A Senior Application Scientist]

Abstract

The benzamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1] Within this broad class, derivatives of 3-cyanobenzamide have garnered substantial interest due to their diverse and potent biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 3-cyanobenzamide derivatives, with a particular focus on their promising anticancer and antimicrobial properties. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present data in a clear, comparative format to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of the 3-Cyanobenzamide Core

The incorporation of a cyano group at the meta-position of the benzamide scaffold introduces unique electronic and steric properties that can profoundly influence a molecule's interaction with biological targets.[2] This strategic modification has been a key element in the development of potent enzyme inhibitors and modulators of various cellular pathways. Notably, the 3-cyanobenzamide moiety is a recurring structural motif in a number of investigational and approved drugs, underscoring its significance as a privileged scaffold in drug design.[3]

This guide will navigate the journey from the synthesis of the 3-cyanobenzamide core to the evaluation of its derivatives as potential therapeutic agents. We will explore the chemical logic that drives the design of these molecules and the experimental methodologies required to validate their biological effects.

Synthetic Pathways to 3-Cyanobenzamide Derivatives

The synthesis of 3-cyanobenzamide derivatives typically commences with the preparation of 3-cyanobenzoic acid, which can then be coupled with a desired amine.

Synthesis of 3-Cyanobenzoic Acid

A common and reliable method for the synthesis of 3-cyanobenzoic acid involves a Sandmeyer reaction starting from 3-aminobenzoic acid.[4]

Experimental Protocol: Synthesis of 3-Cyanobenzoic Acid

-

Diazotization: Dissolve 3-aminobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often exothermic, so careful temperature control is crucial.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Work-up and Purification: Cool the reaction mixture and acidify to precipitate the 3-cyanobenzoic acid.

-

Collect the solid product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Diagram of the Synthesis of 3-Cyanobenzoic Acid

Caption: Synthetic route to 3-cyanobenzoic acid via a Sandmeyer reaction.

Amide Coupling to Form 3-Cyano-N-Substituted Benzamides

The most common method for forming the amide bond is the reaction of an activated carboxylic acid derivative (such as an acyl chloride) with an amine.

Experimental Protocol: General Synthesis of 3-Cyano-N-methylbenzamide

-

Activation of Carboxylic Acid: Suspend 3-cyanobenzoic acid in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of N,N-dimethylformamide (DMF).

-

Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction until the evolution of gas ceases, indicating the formation of 3-cyanobenzoyl chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amide Formation: Dissolve the crude 3-cyanobenzoyl chloride in a dry, aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add a solution of methylamine in a suitable solvent (e.g., tetrahydrofuran or water) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer.

-

Wash the organic layer successively with dilute acid, dilute base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Diagram of the General Amide Coupling Reaction

Caption: General synthetic scheme for the preparation of this compound.

Biological Activities of 3-Cyanobenzamide Derivatives

Anticancer Activity

A significant body of research has focused on the anticancer potential of 3-cyanobenzamide derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.

Mechanism of Action: PARP Inhibition

One of the most well-documented mechanisms of action for anticancer 3-cyanobenzamide derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[3] PARP-1 is a key enzyme in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate DSBs.[6] Without a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.[6]

Diagram of PARP Inhibition in Cancer Cells

Caption: Mechanism of action of PARP inhibitors in normal versus BRCA-deficient cancer cells.

Quantitative Data: Cytotoxicity of 3-Cyanobenzamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | Breast (MCF-7) | 8.9 | [7] |

| Derivative A | Lung (A549) | 7.5 | [7] |

| Derivative A | Cervical (HeLa) | 9.3 | [7] |

| Derivative B | Breast (MCF-7) | 11.1 | [7] |

| Derivative B | Lung (A549) | 10.2 | [7] |

| Derivative B | Cervical (HeLa) | 10.8 | [7] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity

Certain 3-cyanobenzamide derivatives have also demonstrated promising activity against various bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of Benzamide Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Derivative C | Bacillus subtilis | 6.25 | [8] |

| Derivative C | Escherichia coli | 3.12 | [8] |

| Derivative D | Escherichia coli | 3.12 | [8] |

| Derivative E | Bacillus subtilis | 6.25 | [8] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of 3-cyanobenzamide derivatives is highly dependent on the nature and position of substituents on both the benzamide ring and the amide nitrogen. A comprehensive structure-activity relationship (SAR) analysis is crucial for the rational design of more potent and selective compounds.[10] For instance, the introduction of specific heterocyclic moieties on the amide nitrogen has been shown to enhance anticancer activity.[7] Similarly, the presence of certain substituents on the phenyl ring can modulate antimicrobial potency.[11] Further research is needed to fully elucidate the SAR for this class of compounds.

Conclusion and Future Directions

The 3-cyanobenzamide scaffold is a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The well-established synthetic routes and biological evaluation methods described in this guide provide a solid foundation for researchers in this field.

Future efforts should focus on:

-

Expansion of derivative libraries: The synthesis and screening of a wider range of 3-cyanobenzamide derivatives are needed to build a more comprehensive understanding of their SAR.

-

Elucidation of specific molecular targets: While PARP inhibition is a known mechanism for some derivatives, identifying other potential targets will be crucial for understanding the full spectrum of their biological activities.

-

In vivo efficacy and safety studies: Promising lead compounds identified through in vitro screening must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the therapeutic potential of 3-cyanobenzamide derivatives and contribute to the development of new and effective treatments for a range of diseases.

References

-

PubMed. (n.d.). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Available from: [Link]

-

MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

-

PMC. (n.d.). PARP Inhibitors in Reproductive System Cancers: Current Use and Developments. Available from: [Link]

-

MDPI. (2021). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]

-

ResearchGate. (2023). Preparation and in vitro Antimicrobial Evaluation of some Substituted Benzimidazole Derivatives | Request PDF. Available from: [Link]

-

PMC. (2025). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Available from: [Link]